Comparative Concentration-Dependent Inhibition of Aβ1-42 Aggregation vs. BSBM7
BSBM6 demonstrates superior efficacy in inhibiting Aβ1-42 aggregation compared to its closest analog BSBM7, particularly at lower, more physiologically relevant concentrations. Both compounds were tested in a concentration-dependent manner using an ELISA-based sedimentation assay, as reported in the primary characterization study [1]. While both show similar activity at high concentrations (≥10 μM), BSBM6 maintains its inhibitory effect down to 3 μM, whereas the activity of BSBM7 diminishes more rapidly at this lower concentration [1].
| Evidence Dimension | Concentration-dependent inhibition of Aβ1-42 aggregation |
|---|---|
| Target Compound Data | Maintains significant inhibition at concentrations as low as 3 μM |
| Comparator Or Baseline | BSBM7 (N,N'-di(benzyloxycarbonyl)-L-cystine) |
| Quantified Difference | At 3 μM, BSBM6 shows robust inhibition while BSBM7's inhibitory effect is significantly diminished, indicating a more favorable efficacy profile at lower concentrations. |
| Conditions | In vitro; soluble Aβ1-42 incubated with compound for 24h at 37°C; aggregation quantified by sedimentation assay followed by ELISA. |
Why This Matters
A more favorable low-concentration efficacy profile suggests BSBM6 may be a more robust tool for in vitro studies where stoichiometric ratios are critical and for any future development as a lead compound where minimal effective dose is paramount.
- [1] Chen, D., Martin, Z. S., Soto, C., & Schein, C. H. (2009). Computational selection of inhibitors of Aβ aggregation and neuronal toxicity. Bioorganic & Medicinal Chemistry, 17(14), 5189–5197. View Source
